molecular formula C31H30N4O8 B2795288 ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899937-70-3

ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2795288
CAS No.: 899937-70-3
M. Wt: 586.601
InChI Key: FUSJKLQAJZCQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4(3H)-one core substituted at position 3 with a 4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl chain. The quinazolinone scaffold is further modified with an acetyl group linked to an ethyl 2-aminobenzoate moiety. The benzodioxole substituent may enhance metabolic stability and bioavailability, while the ethyl benzoate ester contributes to solubility and prodrug functionality .

Properties

CAS No.

899937-70-3

Molecular Formula

C31H30N4O8

Molecular Weight

586.601

IUPAC Name

ethyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H30N4O8/c1-2-41-30(39)21-8-3-5-10-23(21)33-28(37)18-35-24-11-6-4-9-22(24)29(38)34(31(35)40)15-7-12-27(36)32-17-20-13-14-25-26(16-20)43-19-42-25/h3-6,8-11,13-14,16H,2,7,12,15,17-19H2,1H3,(H,32,36)(H,33,37)

InChI Key

FUSJKLQAJZCQLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

Compound A (2,3-Disubstituted Quinazoline-4-one Derivatives):

  • Structure: Features a 2-amino substituent on the quinazolinone core, synthesized via benzoxazinone intermediates reacting with nitrogen nucleophiles .
  • Key Differences : The absence of the benzodioxole-ethyl benzoate hybrid system reduces lipophilicity compared to the target compound.
  • Pharmacological Data: Improved chemical stability due to the 2-amino group . Demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Compound B (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate, I-6230):

  • Structure : Ethyl benzoate ester linked to a pyridazine-phenethylamine group .
  • Key Differences: Replaces the quinazolinone core with a pyridazine ring, altering electronic properties and target selectivity.

Benzoate Ester Derivatives

Compound C (Ethyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate):

  • Structure: Azo-linked ethyl benzoate with a hydroxymethyl-ethylamino group .
  • Key Differences: The azo bridge introduces photolability, contrasting with the acetyl-amino linker in the target compound.
  • Physicochemical Data :
    • pKa = 4.2 (carboxylic proton), indicating higher acidity than the target compound’s ester (predicted pKa ~5.5) .

Compound D (Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate):

  • Structure: Benzoimidazole core with a butanoate ester and hydroxyethyl-benzyl substituents .
  • Synthetic Route : Synthesized via Schiff base formation and ester hydrolysis, yielding a carboxylic acid derivative with pH-dependent solubility (pH 5–6) .

Benzodioxole-Containing Compounds

Compound E (1,3-Benzodioxol-5-ylmethyl-substituted Thiazoles):

  • Structure : Benzodioxole linked to a thiazole ring via a methylene group.
  • Key Differences: The absence of the quinazolinone-acetyl-benzoate system limits its scaffold versatility.
  • Bioactivity : Reported antifungal activity against Candida albicans (MIC = 4 µg/mL) due to the benzodioxole’s electron-rich aromatic system .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents LogP Bioactivity (IC₅₀/MIC)
Target Compound Quinazolin-4(3H)-one Benzodioxole, Ethyl benzoate 3.8* Under investigation
Compound A Quinazolin-4(3H)-one 2-Amino, Butyl chain 2.1 S. aureus MIC = 8 µg/mL
Compound B Pyridazine Phenethylamino, Ethyl benzoate 2.9 EGFR IC₅₀ = 120 nM
Compound D Benzoimidazole Hydroxyethyl-benzyl, Butanoate ester 3.2 Soluble at pH 5–6

*Predicted using QikProp.

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

Compound ModificationTarget Activity (IC₅₀, μM)Reference
Benzodioxole → Phenyl12.3 (vs. 8.7 for original)
Quinazolinone C2=O → C2-SHInactive

Resolution Strategy : Standardize assays using a common reference inhibitor (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

What advanced techniques are recommended for confirming the compound’s stereochemistry and conformation?

Advanced Research Question

  • X-ray crystallography : Resolve crystal structures of co-crystallized analogs with protein targets (e.g., kinases) to identify binding modes .
  • NMR spectroscopy : Use 2D NOESY to detect spatial proximity between the benzodioxole methylene and quinazolinone protons .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms .

Case Study : reports bond angles (e.g., C1—N3—C5 = 123.87°) critical for validating computational models .

How should researchers design dose-response experiments to evaluate dual enzyme inhibition (e.g., COX-2 and LOX)?

Basic Research Question

  • Enzyme sources : Use recombinant human COX-2 and 15-LOX purified from soybean (homology >80% with human LOX) .
  • Assay conditions :
    • COX-2 : Monitor prostaglandin E₂ production via ELISA (IC₅₀ range: 0.1–10 μM) .
    • LOX : Measure hydroperoxide formation spectrophotometrically at 234 nm .
  • Controls : Include celecoxib (COX-2) and zileuton (LOX) as positive controls .

Data Interpretation : Calculate selectivity indices (SI = IC₅₀(LOX)/IC₅₀(COX-2)) to prioritize compounds with SI >10 for in vivo testing .

What strategies mitigate low yields during the final coupling step of the benzoate ester?

Advanced Research Question
Low yields (<40%) often result from:

  • Steric hindrance : The bulky quinazolinone group impedes nucleophilic attack. Mitigate via:
    • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve efficiency .
    • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance intermediate solubility .
  • Byproduct formation : Add molecular sieves to sequester water and minimize hydrolysis .

Yield Improvement Example : Switching from THF to DMF increased yields from 35% to 62% in a related benzodioxole derivative .

How can computational modeling predict off-target interactions with cytochrome P450 enzymes?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Focus on the benzodioxole moiety’s potential to coordinate heme iron .
  • Metabolism prediction : SwissADME predicts Phase I oxidation sites (e.g., benzylic methylene in benzodioxole) .
  • Validation : Compare with experimental microsomal stability data (e.g., t₁/₂ in human liver microsomes) .

Risk Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic liability .

What analytical methods are essential for assessing batch-to-batch consistency in academic-scale synthesis?

Basic Research Question

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to quantify purity (>98%) and detect impurities (<0.5%) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS-ESI .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Quality Control Example : A related quinazolinone derivative showed 99.2% purity by HPLC with a retention time of 12.3 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.